molecular formula C6H6Br2O4 B1589136 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 66131-14-4

5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No.: B1589136
CAS No.: 66131-14-4
M. Wt: 301.92 g/mol
InChI Key: HPBNIRVIOCWRDC-UHFFFAOYSA-N
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Description

5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione is a chemical compound with the molecular formula C6H6Br2O4. It is also known as 5,5-Dibromomeldrum’s acid. This compound is characterized by its heterocyclic core, which includes four carbon atoms and two oxygen atoms. It is a crystalline solid that ranges in color from white to pale yellow and is sparingly soluble in water .

Preparation Methods

5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione can be synthesized through several methods. One common synthetic route involves the bromination of 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid). The reaction typically uses bromine as the brominating agent in the presence of a solvent such as acetic acid . The reaction conditions often require controlled temperatures to ensure the selective bromination at the 5-position of the dioxane ring.

Industrial production methods for this compound are not extensively documented, but the laboratory synthesis methods can be scaled up for industrial purposes with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione undergoes various types of chemical reactions, including:

Scientific Research Applications

5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione involves its ability to undergo nucleophilic substitution and other reactions due to the presence of bromine atoms. The compound can easily lose a hydrogen ion from the methylene group in the ring, creating a double bond and a negative charge on the corresponding oxygen. This anion is stabilized by resonance, making the compound highly reactive in various chemical processes .

Comparison with Similar Compounds

5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione is unique due to its brominated structure, which imparts distinct reactivity compared to similar compounds. Some similar compounds include:

Properties

IUPAC Name

5,5-dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Br2O4/c1-5(2)11-3(9)6(7,8)4(10)12-5/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPBNIRVIOCWRDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(C(=O)O1)(Br)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Br2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30471860
Record name 5,5-Dibromomeldrum's Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30471860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66131-14-4
Record name 5,5-Dibromomeldrum's Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30471860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,5-Dibromomeldrum's Acid (=5,5-Dibromo-2,2-dimethyl-4,6-dioxy-1,3-dioxane)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are some of the key applications of 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione in organic synthesis?

A1: this compound serves as a valuable reagent in organic synthesis for several reactions, including:

  • Selective α-bromination of aldehydes []: This compound allows for the introduction of a bromine atom at the alpha position of aldehydes, which is a crucial transformation in organic synthesis for further functionalization.
  • α′-bromination of α,β-unsaturated ketones []: It enables the selective bromination at the alpha prime position of α,β-unsaturated ketones, providing a valuable tool for synthesizing complex molecules.
  • Reductive coupling to an ethylenetetracarboxylate []: This compound can undergo reductive coupling reactions to yield ethylenetetracarboxylates, which are important building blocks for various organic compounds.

Q2: What are the recommended storage conditions for this compound?

A2: this compound demonstrates good stability and can be stored for extended periods under appropriate conditions. It is recommended to store the compound at 0°C, where it can remain stable for several months [].

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